molecular formula C15H15BrN6O2 B2471550 5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1172694-37-9

5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No. B2471550
CAS RN: 1172694-37-9
M. Wt: 391.229
InChI Key: FQLKRJIPKSOTGD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives involves nucleophilic addition–elimination reactions . The target compounds were prepared with good yields ranging from 61.64 to 95.5% .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are nucleophilic addition–elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using IR and 1H NMR . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Role in Medicinal Chemistry

Furan and pyrimidine derivatives, closely related to the compound , play a significant role in drug design due to their presence as structural units in bioactive molecules. These compounds, including furanyl-substituted nucleobases, nucleosides, and their analogs, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan and pyrimidine, demonstrates significant impacts on activity and selectivity, highlighting the potential applications of such compounds in designing new therapeutic agents (Ostrowski, 2022).

Synthesis and Catalysis

Moreover, the pyranopyrimidine core, to which the discussed compound is structurally related, is a crucial precursor in the pharmaceutical industry. Its synthesis, often achieved through one-pot multicomponent reactions involving hybrid catalysts, underlines the compound's utility in developing lead molecules for medicinal applications. This versatility in synthesis and the potential for creating a wide range of bioactive derivatives further underscore the scientific research applications of such compounds (Parmar, Vala, & Patel, 2023).

Potential for New Drug Development

The exploration of heteroaromatic compounds, including those featuring pyrazole and pyrimidine rings, in the treatment of tuberculosis, presents another avenue of scientific research application. Modifications to the basic structures of such compounds have yielded derivatives with significant in vitro anti-tubercular activity, suggesting the potential of the compound as a framework for developing new antitubercular agents (Asif, 2014).

Future Directions

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-bromo-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2/c1-10-20-13(9-14(21-10)22-8-2-5-19-22)17-6-7-18-15(23)11-3-4-12(16)24-11/h2-5,8-9H,6-7H2,1H3,(H,18,23)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKRJIPKSOTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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